2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

描述

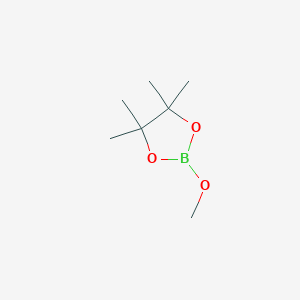

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic boron compound with the molecular formula C7H15BO3 and a molecular weight of 158.00 g/mol . This compound is a colorless to almost colorless liquid that is stable under normal conditions . It is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds .

准备方法

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through various methods. One common synthetic route involves the reaction of pinacolborane with dimethyl carbonate in the presence of a catalyst such as lanthanum tris(trimethylsilylamide) under an inert atmosphere . The reaction is typically carried out at room temperature for several hours, followed by termination with air exposure . The product is then purified and characterized using nuclear magnetic resonance (NMR) spectroscopy .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The compound is often produced and supplied by chemical companies for use in research and industrial applications .

化学反应分析

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Hydroboration: It can react with alkynes and alkenes in the presence of transition metal catalysts to form corresponding boron-containing products.

Substitution: It can undergo substitution reactions with various nucleophiles to form different boronic esters.

Common reagents used in these reactions include palladium catalysts, transition metal catalysts, and various nucleophiles . The major products formed from these reactions are typically boronic esters and other boron-containing compounds .

科学研究应用

Chemical Synthesis

Reagent in Organic Chemistry

This compound serves as a crucial reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It is frequently utilized in Suzuki-Miyaura cross-coupling reactions to create biaryls and other complex organic molecules. The presence of the methoxy group enhances its reactivity and selectivity in these reactions .

Synthesis of Copolymers

this compound is employed in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units. These copolymers exhibit promising optical and electrochemical properties, making them suitable for applications in organic electronics and photovoltaic devices .

Materials Science

Development of Functional Materials

The compound is integral in developing functional materials such as light-emitting diodes (LEDs) and organic photovoltaic cells. Its ability to form stable complexes with various substrates allows for the creation of materials with tailored electronic properties .

Nanocomposite Fabrication

In materials science, it has been used to fabricate nanocomposites that exhibit enhanced mechanical and thermal properties. The incorporation of this compound into polymer matrices improves the overall performance of the composites .

Pharmaceutical Applications

Drug Development

Research indicates that this compound can be utilized in drug development processes. Its boronate structure allows it to interact with biological molecules effectively, potentially leading to the design of new therapeutic agents targeting specific diseases .

Environmental Chemistry

Pollutant Detection

The compound has been investigated for its potential use in environmental monitoring and pollutant detection. Its reactivity with certain environmental contaminants makes it a candidate for developing sensors that can detect trace amounts of pollutants in water and soil samples .

Case Study 1: Synthesis of Biaryls

A study demonstrated the effectiveness of this compound in synthesizing biaryls through Suzuki coupling reactions. The results indicated high yields and selectivity under optimized conditions (68°C for 2 hours), showcasing its utility as a reliable reagent in organic synthesis .

Case Study 2: Development of Organic Photovoltaics

In another investigation focusing on organic photovoltaics, researchers incorporated this compound into polymer blends that exhibited enhanced charge transport properties. The resulting devices showed improved efficiency compared to those made without the compound .

作用机制

The mechanism of action of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable boron-oxygen bonds. This property allows it to participate in various chemical reactions, such as borylation and hydroboration, where it acts as a boron source . The molecular targets and pathways involved depend on the specific reaction and application, but generally, it interacts with other molecules to form boronic esters and related compounds .

相似化合物的比较

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other similar boron-containing compounds, such as:

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound contains an aniline group and is used in similar borylation reactions.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: This compound contains a benzaldehyde group and is used in the synthesis of various organic molecules.

The uniqueness of this compound lies in its methoxy group, which can influence its reactivity and the types of reactions it can undergo .

生物活性

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as MeO-Bpin) is a boron-containing compound with significant implications in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in various chemical reactions, particularly in the formation of boronate esters which are pivotal in Suzuki-Miyaura cross-coupling reactions. This article explores its biological activity, synthesis, and applications in drug development.

- Molecular Formula : C₇H₁₅BO₃

- Molecular Weight : 158.00 g/mol

- CAS Number : 1195-66-0

- Boiling Point : Not available

- Purity : Typically ≥ 97% in commercial preparations

Synthesis

This compound can be synthesized through the reaction of pinacol with trimethyl borate. This process yields boronate esters that are essential for various coupling reactions in organic synthesis .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit potential anticancer activities. The compound has been identified as an impurity in Crizotinib (a drug used for treating non-small cell lung cancer), suggesting a possible role in enhancing the efficacy or modifying the pharmacokinetics of the parent compound .

The biological activity of MeO-Bpin is primarily attributed to its ability to form stable complexes with various biomolecules. This property facilitates:

- Inhibition of Protein Kinases : The boronate moiety can interact with the active sites of certain kinases involved in cancer progression.

- Modulation of Signaling Pathways : By altering the phosphorylation states of proteins, it can influence critical signaling pathways related to cell proliferation and survival.

Case Study 1: Crizotinib Impurity Analysis

In a study investigating the impurities of Crizotinib, this compound was identified as a significant impurity. Its presence was correlated with enhanced cytotoxic effects on cancer cell lines when combined with Crizotinib. This suggests that monitoring and controlling impurities like MeO-Bpin could be crucial for optimizing therapeutic outcomes .

Case Study 2: Boron Compounds in Drug Design

A comprehensive review on boron compounds highlighted their role in drug design and development. The unique properties of dioxaborolanes make them valuable for creating targeted therapies that can selectively inhibit tumor growth while minimizing side effects. The modulation of biological targets through these compounds has opened new avenues for research and clinical applications .

Applications in Drug Development

The versatility of this compound extends beyond its anticancer potential:

- Drug Delivery Systems : Its ability to form stable complexes allows it to be used in drug delivery platforms where controlled release is required.

- Synthetic Intermediate : It serves as a key intermediate in synthesizing more complex boron-containing drugs.

属性

IUPAC Name |

2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BO3/c1-6(2)7(3,4)11-8(9-5)10-6/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZJAWSMSXCSIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450364 | |

| Record name | 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195-66-0 | |

| Record name | 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。